Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH
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Overview
Description
Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH: is a synthetic peptide compound composed of four proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acids, preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH involves the stepwise addition of Fmoc-protected proline residues. The process typically begins with the Fmoc protection of proline, followed by coupling reactions to form the peptide chain. The Fmoc group is introduced using Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in the presence of a base such as diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH primarily undergoes deprotection and coupling reactions. The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for subsequent coupling reactions .
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Major Products: The major products formed from these reactions are the desired peptide chains with the Fmoc groups removed, ready for further functionalization or use in research applications .
Scientific Research Applications
Chemistry: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is widely used in the field of peptide chemistry for the synthesis of proline-rich peptides. These peptides are of interest due to their unique structural properties and potential biological activities .
Biology: In biological research, proline-rich peptides synthesized using this compound are studied for their roles in protein-protein interactions and cellular signaling pathways .
Medicine: Proline-rich peptides have potential therapeutic applications, including antimicrobial and anticancer activities. This compound serves as a building block for these bioactive peptides .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group of proline residues, preventing unwanted side reactions during the assembly of the peptide chain. Once the desired peptide sequence is synthesized, the Fmoc groups are removed, revealing the free amino groups for further functionalization or biological activity .
Comparison with Similar Compounds
Fmoc-L-Proline: A single Fmoc-protected proline residue used in peptide synthesis.
Fmoc-D-Proline: The D-enantiomer of Fmoc-protected proline.
Fmoc-Pro-Pro-OH: A dipeptide composed of two proline residues, each protected by an Fmoc group.
Uniqueness: Fmoc-DL-Pro-DL-Pro-DL-Pro-DL-Pro-OH is unique due to its composition of four proline residues, providing a proline-rich peptide structure. This structure imparts specific conformational properties and potential biological activities that are distinct from shorter proline-containing peptides .
Properties
IUPAC Name |
1-[1-[1-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H40N4O7/c40-31(36-17-6-14-28(36)32(41)38-19-8-16-30(38)34(43)44)27-13-5-18-37(27)33(42)29-15-7-20-39(29)35(45)46-21-26-24-11-3-1-9-22(24)23-10-2-4-12-25(23)26/h1-4,9-12,26-30H,5-8,13-21H2,(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZYEHJQJDKNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CCCN3C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)N7CCCC7C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H40N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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